molecular formula C12H11NO3 B1346631 4-(1,3-Dioxoisoindolin-2-YL)butanal CAS No. 3598-60-5

4-(1,3-Dioxoisoindolin-2-YL)butanal

Cat. No. B1346631
CAS RN: 3598-60-5
M. Wt: 217.22 g/mol
InChI Key: WMXADABRNBNSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06046210

Procedure details

A solution of 4-phthalimidobutyraldehyde diethyl acetal (125 g, 0.43 mol) in a 1:1 mixture of tetrahydrofuran and 2N hydrochloric acid (800 ml) was heated at reflux for 0.75 h. The mixture was cooled, concentrated to 400 ml and extracted into dichloromethane (3×200 ml). Combined organics were dried (Na2SO4) and evaporated in vacuo to afford the title compound as a brown oil that solidified on standing (95 g, 100%).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][CH2:6][CH2:7][N:8]1[C:12](=[O:13])[C:11]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:10]2[C:9]1=[O:18])C.Cl>O1CCCC1>[C:9]1(=[O:18])[N:8]([CH2:7][CH2:6][CH2:5][CH:4]=[O:3])[C:12](=[O:13])[C:11]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:10]12

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
C(C)OC(CCCN1C(C=2C(C1=O)=CC=CC2)=O)OCC
Name
Quantity
800 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 0.75 h
Duration
0.75 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 400 ml
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organics were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CCCC=O)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.